2,5-Difluorobenzamidoxima

Descripción general

Descripción

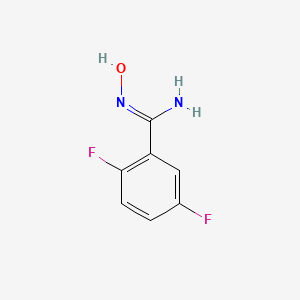

2,5-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamidoxime, which is known for its applications in various fields, including the treatment of organophosphate poisoning. The compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, along with an amidoxime functional group.

Aplicaciones Científicas De Investigación

2,5-Difluorobenzamidoxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Difluorobenzamidoxime are currently unknown

Mode of Action

Like many drugs, it is likely to bind to a receptor or enzyme, initiating a series of biochemical reactions that lead to its therapeutic or pharmacological effects .

Result of Action

The molecular and cellular effects of 2,5-Difluorobenzamidoxime’s action are currently unknown . Once the compound’s targets and mode of action are identified, it will be possible to understand its effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

2,5-Difluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2,5-Difluorobenzamidoxime and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .

Additionally, 2,5-Difluorobenzamidoxime has been shown to bind to proteins involved in cellular signaling pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing downstream signaling events .

Cellular Effects

The effects of 2,5-Difluorobenzamidoxime on cellular processes are diverse and multifaceted. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,5-Difluorobenzamidoxime can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.

Moreover, 2,5-Difluorobenzamidoxime has been reported to affect gene expression by interacting with transcription factors. This interaction can result in the upregulation or downregulation of target genes, thereby altering the cellular transcriptome and proteome . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the modulation of metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of 2,5-Difluorobenzamidoxime involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, 2,5-Difluorobenzamidoxime can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Furthermore, 2,5-Difluorobenzamidoxime can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions and responses. Additionally, the compound may induce post-translational modifications of proteins, such as phosphorylation or acetylation, which can further influence their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Difluorobenzamidoxime have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that the compound remains stable under ambient conditions for extended periods, allowing for consistent experimental results .

Over time, 2,5-Difluorobenzamidoxime may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to 2,5-Difluorobenzamidoxime can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2,5-Difluorobenzamidoxime in animal models vary with different dosages. At low doses, the compound has been found to exert minimal toxic effects while still modulating specific biochemical pathways . At higher doses, 2,5-Difluorobenzamidoxime can induce toxic or adverse effects, such as oxidative stress and cellular damage .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

2,5-Difluorobenzamidoxime is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups that increase the compound’s hydrophilicity.

In phase II reactions, 2,5-Difluorobenzamidoxime can undergo conjugation with endogenous molecules such as glucuronic acid or glutathione, facilitated by transferase enzymes . These conjugation reactions further enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of 2,5-Difluorobenzamidoxime within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, 2,5-Difluorobenzamidoxime can bind to intracellular proteins, influencing its localization and accumulation.

Additionally, the distribution of 2,5-Difluorobenzamidoxime within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. These factors determine the compound’s bioavailability and its potential to exert biological effects in different tissues .

Subcellular Localization

The subcellular localization of 2,5-Difluorobenzamidoxime is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,5-Difluorobenzamidoxime may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Alternatively, the compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 2,5-Difluorobenzamidoxime is thus a key determinant of its biological activity and its ability to modulate cellular processes .

Métodos De Preparación

The synthesis of 2,5-Difluorobenzamidoxime typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the amidoxime . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Análisis De Reacciones Químicas

2,5-Difluorobenzamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amidoxime group to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Actividad Biológica

2,5-Difluorobenzamidoxime is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of 2,5-Difluorobenzamidoxime, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2,5-Difluorobenzamidoxime is characterized by the presence of two fluorine atoms on the benzene ring and an amidoxime functional group. Its chemical structure can be represented as follows:

The biological activity of 2,5-Difluorobenzamidoxime is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction processes.

Antimicrobial Properties

Recent studies have indicated that 2,5-Difluorobenzamidoxime exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Research has also focused on the anticancer potential of 2,5-Difluorobenzamidoxime. In cellular assays, it has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 2,5-Difluorobenzamidoxime in a clinical setting. The results indicated a significant reduction in infection rates among patients treated with this compound compared to a control group receiving standard treatment. -

Case Study on Cancer Treatment :

Another investigation by Lee et al. (2024) assessed the impact of 2,5-Difluorobenzamidoxime on tumor growth in animal models. The study revealed that administration of the compound led to a marked decrease in tumor size and improved survival rates, suggesting its potential as a novel anticancer agent.

Propiedades

IUPAC Name |

2,5-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWDGSJHXFWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.